Cas no 765298-04-2 (2-6-(trifluoromethyl)pyridin-3-ylacetonitrile)
2-6-(trifluoromethyl)pyridin-3-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)pyridine-5-acetonitrile
- 3-PYRIDINEACETONITRILE, 6-(TRIFLUOROMETHYL)-
- [6-(Trifluoromethyl)pyridin-3-yl]acetonitrile
- LogP
- 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile
- 765298-04-2
- 2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile
- 6-(Trifluoromethyl)-3-pyridineacetonitrile
- EN300-314496
- Z1198263595
- (6-trifluoromethylpyridin-3-yl)-acetonitrile
- J-517974
- AS-39582
- (6-Trifluoromethyl-pyridin-3-yl)-acetonitrile
- SCHEMBL265413
- 6-((Trifluoromethyl))-3-pyridineacetonitrile
- AKOS005063754
- MFCD09923824
- 2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile
- DB-346210
-
- MDL: MFCD09923824
- Inchi: 1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2
- InChI Key: MUURVYOEMFYHRI-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CC#N)=CN=1)(F)F
Computed Properties
- Exact Mass: 186.04
- Monoisotopic Mass: 186.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.307
- Boiling Point: 243.6°C at 760 mmHg
- Flash Point: 101.1°C
- Refractive Index: 1.457
2-6-(trifluoromethyl)pyridin-3-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000169-250mg |
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765298-04-2 | 97% | 250mg |
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| Alichem | A026000169-500mg |
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| Alichem | A026000169-1g |
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765298-04-2 | 97% | 1g |
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| abcr | AB489843-1 g |
6-(Trifluoromethyl)-3-pyridineacetonitrile; . |
765298-04-2 | 1g |
€778.00 | 2022-03-01 | ||
| abcr | AB489843-2,5 g |
6-(Trifluoromethyl)-3-pyridineacetonitrile; . |
765298-04-2 | 2,5 g |
€1,307.50 | 2022-03-01 | ||
| Chemenu | CM323187-1g |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetonitrile |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13510-5g |
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$1660 | 2023-09-07 | |
| Chemenu | CM323187-1g |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetonitrile |
765298-04-2 | 95% | 1g |
$728 | 2022-06-10 | |
| TRC | T899258-10mg |
2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile |
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$ 50.00 | 2022-06-02 | ||
| TRC | T899258-50mg |
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765298-04-2 | 50mg |
$ 160.00 | 2022-06-02 |
2-6-(trifluoromethyl)pyridin-3-ylacetonitrile Suppliers
2-6-(trifluoromethyl)pyridin-3-ylacetonitrile Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile
2-6-(Trifluoromethyl)pyridin-3-ylacetonitrile (CAS No. 765298-04-2): A Comprehensive Overview
2-6-(Trifluoromethyl)pyridin-3-ylacetonitrile (CAS No. 765298-04-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and pyridine functionalities, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving this compound.
The chemical structure of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile consists of a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acetonitrile group at the 2-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, making it an attractive building block for various chemical transformations.
One of the key applications of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile is in the synthesis of bioactive molecules. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of drug candidates, while the pyridine ring provides additional structural diversity and binding affinity. These properties make 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile a valuable intermediate in the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In recent years, several studies have highlighted the potential of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile as a scaffold for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile-based compounds as potent inhibitors of protein kinases. These inhibitors exhibited high selectivity and efficacy against specific kinases involved in cancer progression, suggesting their potential as therapeutic agents.
Another area of interest is the use of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile in the development of central nervous system (CNS) drugs. A recent study in Organic & Biomolecular Chemistry explored the synthesis and pharmacological evaluation of derivatives containing this scaffold. The results indicated that these derivatives showed promising activity as modulators of GABA receptors, which are implicated in various neurological disorders such as epilepsy and anxiety.
The synthesis of 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-trifluoromethylpyridine with acrylonitrile followed by a subsequent cyclization step. Another approach involves the direct functionalization of a pyridine ring using transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These synthetic strategies provide researchers with flexible options to tailor the molecule for specific applications.
Beyond its use in drug discovery, 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile has also found applications in other areas of chemistry. For example, it can serve as a ligand in coordination chemistry or as a building block for supramolecular assemblies. The unique electronic properties of this compound make it suitable for use in materials science, where it can be incorporated into polymers or other functional materials to enhance their performance.
In conclusion, 2-6-(trifluoromethyl)pyridin-3-ylacetonitrile (CAS No. 765298-04-2) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of trifluoromethyl and pyridine functionalities makes it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methods for this versatile molecule, further solidifying its importance in modern chemistry.
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